N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-7-5-8-18(27-2)20(17)21(25)23-15-12-10-14(11-13-15)22-24-16-6-3-4-9-19(16)28-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPWJIQVGCAJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to achieve high yields and shorter reaction times .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis . In anticancer applications, it may interfere with cell proliferation pathways, leading to apoptosis or cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide can be compared with other benzothiazole derivatives such as:
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
These compounds share similar structural features but differ in their functional groups and specific applications. For instance, BHPO1 and BHPO2 exhibit different luminescence properties compared to this compound, making them suitable for different applications in light-emitting devices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
